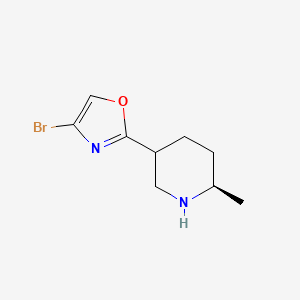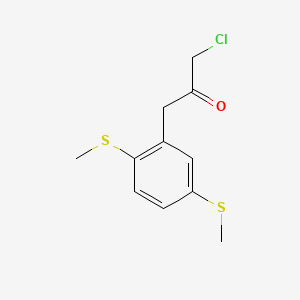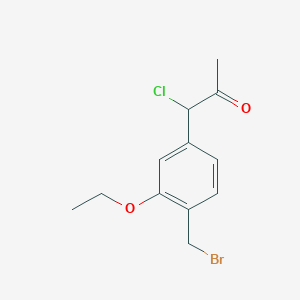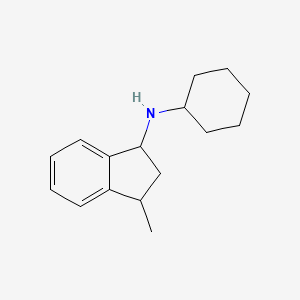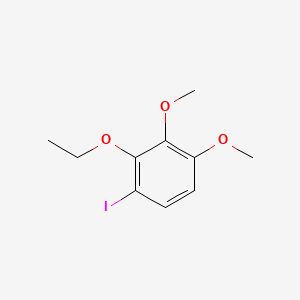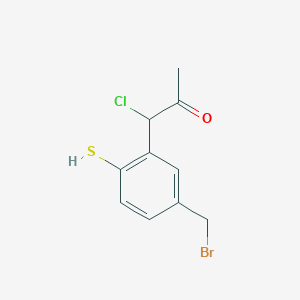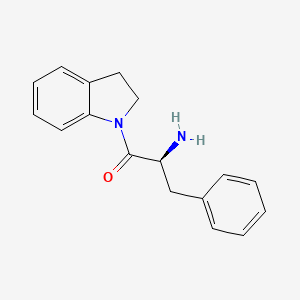
(R)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an ethyl sulfonyl substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethyl sulfonyl group onto the phenyl ring. The final step involves the formation of the propanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Free amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and subsequent functionalization .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The ethyl sulfonyl group can act as a probe for investigating sulfonation reactions in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The Boc-protected amine group can be modified to create drug candidates with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable building block for designing new materials with specific properties .
Wirkmechanismus
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The ethyl sulfonyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(methyl sulfonyl)phenyl)propanoic acid
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(isopropyl sulfonyl)phenyl)propanoic acid
- ®-3-((tert-butoxycarbonyl)amino)-3-(4-(phenyl sulfonyl)phenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-((tert-butoxycarbonyl)amino)-3-(4-(ethyl sulfonyl)phenyl)propanoic acid is unique due to the presence of the ethyl sulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H23NO6S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(3R)-3-(4-ethylsulfonylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6S/c1-5-24(21,22)12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)23-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI-Schlüssel |
FVNWQFQZUOIJKV-CYBMUJFWSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


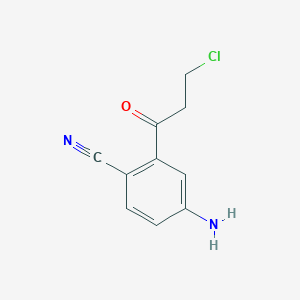
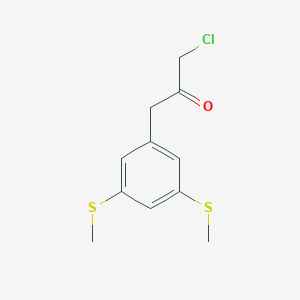
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
